molecular formula C24H28N4O B12168396 6-phenyl-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-4,5-dihydropyridazin-3(2H)-one

6-phenyl-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B12168396
M. Wt: 388.5 g/mol
InChI Key: NMPNSGRRBSDFSQ-JXMROGBWSA-N
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Description

6-phenyl-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-4,5-dihydropyridazin-3(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenyl group, a piperazine ring, and a dihydropyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenyl-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-4,5-dihydropyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting an appropriate amine with a dihaloalkane under reflux conditions.

    Alkylation: The piperazine intermediate is then alkylated with a phenylprop-2-en-1-yl halide in the presence of a base such as potassium carbonate in a solvent like chloroform.

    Cyclization: The resulting product undergoes cyclization with a hydrazine derivative to form the dihydropyridazinone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-phenyl-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl groups using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in a polar aprotic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

6-phenyl-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-4,5-dihydropyridazin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-phenyl-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets within cells. It has been shown to inhibit certain enzymes and modulate signaling pathways, leading to its effects on inflammation and neuroprotection . The compound may interact with proteins such as NF-kB and ATF4, influencing their activity and downstream effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-phenyl-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-4,5-dihydropyridazin-3(2H)-one is unique due to its specific combination of functional groups and its ability to modulate multiple biological pathways

Properties

Molecular Formula

C24H28N4O

Molecular Weight

388.5 g/mol

IUPAC Name

6-phenyl-2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]-4,5-dihydropyridazin-3-one

InChI

InChI=1S/C24H28N4O/c29-24-14-13-23(22-11-5-2-6-12-22)25-28(24)20-27-18-16-26(17-19-27)15-7-10-21-8-3-1-4-9-21/h1-12H,13-20H2/b10-7+

InChI Key

NMPNSGRRBSDFSQ-JXMROGBWSA-N

Isomeric SMILES

C1CC(=O)N(N=C1C2=CC=CC=C2)CN3CCN(CC3)C/C=C/C4=CC=CC=C4

Canonical SMILES

C1CC(=O)N(N=C1C2=CC=CC=C2)CN3CCN(CC3)CC=CC4=CC=CC=C4

Origin of Product

United States

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